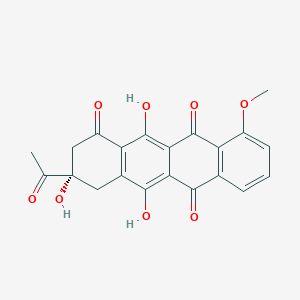
Dehydro Amlodipine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Amlodipine N-Oxide is a chemical compound with the molecular formula C20H23ClN2O6 and a molecular weight of 422.86 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina . This compound is primarily used in pharmaceutical research and development as a reference standard and impurity marker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Amlodipine N-Oxide involves the oxidation of Dehydro Amlodipine. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydro Amlodipine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of Dehydro Amlodipine to this compound using oxidizing agents.
Reduction: Potential reduction back to Dehydro Amlodipine under specific conditions.
Substitution: Possible substitution reactions at the amino or ethoxy groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride; solvents like ethanol or methanol.
Substitution: Various nucleophiles; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); elevated temperatures.
Major Products
Oxidation: This compound.
Reduction: Dehydro Amlodipine.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Dehydro Amlodipine N-Oxide has several scientific research applications:
Pharmaceutical Research: Used as a reference standard and impurity marker in the development and quality control of Amlodipine-based drugs.
Analytical Chemistry: Employed in method development and validation for the detection and quantification of Amlodipine impurities.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Industrial Applications: Utilized in the production of high-purity Amlodipine for pharmaceutical use.
Mécanisme D'action
The mechanism of action of Dehydro Amlodipine N-Oxide is similar to that of Amlodipine. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells . This results in the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure . The compound may also exhibit antioxidant properties and enhance the production of nitric oxide, contributing to its vasodilatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Dehydro Amlodipine: An intermediate in the synthesis of Amlodipine and its derivatives.
Amlodipine Besylate: A salt form of Amlodipine used in pharmaceutical formulations.
Uniqueness
Dehydro Amlodipine N-Oxide is unique due to its specific oxidation state and structural modifications, which make it a valuable reference standard and impurity marker in pharmaceutical research . Its distinct chemical properties and reactivity also differentiate it from other Amlodipine derivatives .
Propriétés
Formule moléculaire |
C20H23ClN2O6 |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1-oxidopyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23ClN2O6/c1-4-29-20(25)18-15(11-28-10-9-22)23(26)12(2)16(19(24)27-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 |
Clé InChI |
HMVRYAJKOKSVQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C([N+](=C1COCCN)[O-])C)C(=O)OC)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
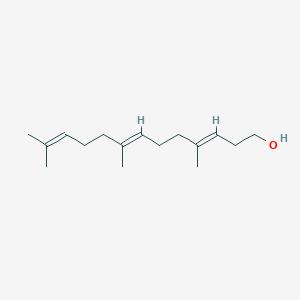
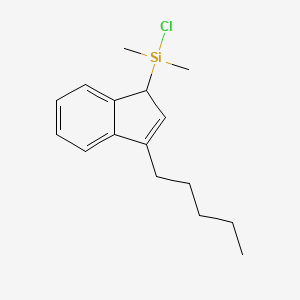

![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
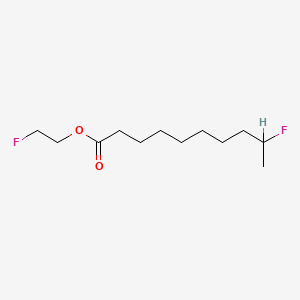
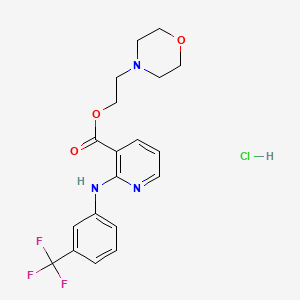
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)

![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
